Choline dehydrocholate

choleretic bile flow bile salt structure-activity

Choline dehydrocholate (CAS 4201-78-9, molecular formula C₂₉H₄₈NO₆, molecular weight 506.69) is the choline salt of dehydrocholic acid, a semisynthetic bile acid derived from oxidation of cholic acid. Dehydrocholic acid is classified pharmacologically as a hydrocholeretic—it increases bile volume primarily through stimulation of canalicular bicarbonate secretion rather than bile acid-dependent flow.

Molecular Formula C29H47NO6
Molecular Weight 505.7 g/mol
CAS No. 4201-78-9
Cat. No. B12742099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholine dehydrocholate
CAS4201-78-9
Molecular FormulaC29H47NO6
Molecular Weight505.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.C[N+](C)(C)CCO
InChIInChI=1S/C24H34O5.C5H14NO/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;1-6(2,3)4-5-7/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);7H,4-5H2,1-3H3/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1
InChIKeyGJENXZXAFXDOTP-CAOXKPNISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Choline Dehydrocholate (CAS 4201-78-9): Compound Profile and Class Context for Scientific Procurement


Choline dehydrocholate (CAS 4201-78-9, molecular formula C₂₉H₄₈NO₆, molecular weight 506.69) is the choline salt of dehydrocholic acid, a semisynthetic bile acid derived from oxidation of cholic acid [1]. Dehydrocholic acid is classified pharmacologically as a hydrocholeretic—it increases bile volume primarily through stimulation of canalicular bicarbonate secretion rather than bile acid-dependent flow [2]. The choline cation contributes methyl-donor and lipotropic activity, making the intact salt a dual-function agent relevant in hepatic lipid metabolism research [1]. This compound is historically recognized as a lipotropic agent (therapeutic category) and has been marketed under the trademark Biscolan [1].

Choleretic model fit Reported bile flow response rank context among enteral bile salts in rat model
Lipotropic methyl-donor component Choline cation supports hepatic lipid metabolism research
Dual-function intact salt tool Stoichiometric delivery of hydrocholeretic and lipotropic moieties

Why Choline Dehydrocholate Cannot Be Simply Replaced by Other Choline Salts or Bile Acids


Generic substitution among choline salts or bile acid derivatives ignores the distinct pharmacodynamic profile of the dehydrocholate anion: it produces a hydrocholeresis fundamentally different from the bile acid-dependent choleresis of hydroxylated bile acids, resulting in divergent effects on biliary lipid composition, duration of action, and off-target smooth muscle activity [1]. Furthermore, the choline cation imparts lipotropic methyl-donor function absent in sodium or free-acid forms, making the intact salt uniquely suited for experimental models of hepatic steatosis where both choleretic and lipotropic actions are required [2]. Quantitative differences detailed below demonstrate that performance cannot be inferred from in-class membership.

Choline Dehydrocholate
Mechanism context
Na+ / free acid salts
Hydrocholeretic vs. bile acid-dependent secretion profiles may not transfer
Choline Dehydrocholate
Component context
Sodium Dehydrocholate
Choline methyl-donor activity is absent in sodium salt, altering lipotropic study endpoints
Choline Dehydrocholate
Lipid output context
UDCA / CDCA
Biliary lipid output may shift: dehydrocholate decreases lipids, UDCA/CDCA increase them

Quantitative Differentiation Evidence: Choline Dehydrocholate vs. Analog Comparators


Choleretic Potency: Dehydrocholate Produces the Greatest Bile Flow Response Among Enterally Administered Bile Salts

After intraduodenal administration in the rat, sodium dehydrocholate produced the greatest increase in bile flow compared to sodium cholate, sodium taurocholate, sodium deoxycholate, and sodium taurodeoxycholate [1]. The rank order of effectiveness was: dehydrocholate > cholate > taurocholate > deoxycholate > taurodeoxycholate [1]. This triketo bile acid was more effective than the trihydroxy form (cholate), which in turn was more effective than dihydroxy forms, consistent with an osmotic mechanism of hydrocholeresis [1].

Choleretic Potency Rank
Reported rank order
Rank 1st of 5 tested compounds (rat model, enteral)
Supports choleretic model compound selection
Precise fold-difference values not captured; rank order confirmed at 100 µmol dose
choleretic bile flow bile salt structure-activity

Duration of Choleretic Effect: Dehydrocholate Sustains Bile Flow Significantly Longer Than Cholic Acid

In a cross-species comparison, the return of bile flow to control rates was markedly slower for dehydrocholic acid than for cholic acid [1]. In rats and rabbits, cholic acid-induced choleresis lasted 10–15 minutes, while dehydrocholic acid-induced choleresis persisted 25–40 minutes [1]. In dogs, the difference was even more pronounced: cholic acid effects subsided within 45 minutes, while dehydrocholic acid effects were sustained for approximately 120 minutes [1].

Choleretic Duration
Head-to-head reported
~2.5x longer vs. cholic acid (rat/rabbit); ~2.7x longer (dog)
Supports extended-duration choleresis study design
Sustained effect context; dosing frequency review
choleretic duration bile salt pharmacokinetics species comparison

Divergent Effects on Biliary Lipid Output: Dehydrocholate Decreases Biliary Lipids Whereas UDCA and CDCA Increase Them

In conscious cholecystectomized dogs, orally administered dehydrocholic acid (50 mg/kg) markedly decreased the concentrations and outputs of phospholipid, cholesterol, and bilirubin in bile despite considerably increasing bile flow [1]. In contrast, ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) increased bile flow while simultaneously increasing biliary concentrations and outputs of phospholipid, cholesterol, and bilirubin [1]. This qualitative difference reflects the fundamentally different choleretic mechanisms: dehydrocholic acid is a hydrocholeretic acting via bicarbonate secretion, whereas UDCA/CDCA produce bile acid-dependent choleresis [1].

Biliary Lipid Output
Head-to-head reported
Directionally opposite: dehydrocholate decreased lipids; UDCA/CDCA increased lipids
Supports biliary flushing study context
Divergent mechanism context; lipid enrichment review
biliary lipid secretion cholesterol phospholipid bile composition

Reduced Off-Target Smooth Muscle Activity: Dehydrocholate Exhibits Negligible Papaverine-Like Action vs. Dihydroxy Bile Salts

In an in vitro comparison of five bile salts using isolated guinea pig ileum, desoxycholate and chenodesoxycholate showed strong papaverine-like (spasmolytic) activity, whereas dehydrocholate showed extremely weak activity [1]. The study compared the bile salts by their pD'₂ values, with dehydrocholate demonstrating minimal interference with smooth muscle contractility [1]. Additionally, none of the tested bile salts caused irreversible depression of the acetylcholine response [1].

Smooth Muscle Activity
In vitro context
Extremely weak papaverine-like activity vs. dihydroxy bile salts
Supports model with reduced GI smooth muscle confounding
Guinea pig ileum organ bath assay; pD'₂ context
smooth muscle pharmacology papaverine-like bile salt safety off-target effects

Differential Impact on Liver Cholesterol: Dehydrocholate Increases Hepatic Cholesterol While Ursodeoxycholate Does Not

In Wistar rats fed standard and 2% cholesterol-supplemented diets, sodium dehydrocholate administration increased liver cholesterol levels, bile flow, and biliary lipid secretion [1]. In contrast, sodium ursodeoxycholate and sodium hyodeoxycholate did not increase liver cholesterol under the same conditions [1]. Serum cholesterol was not significantly altered by any treatment [1]. The metabolic conversion of dehydrocholate into cholic and deoxycholic acids during enterohepatic circulation partially underlies this cholate-like effect on hepatic cholesterol accumulation [1].

Hepatic Cholesterol
Head-to-head reported
Increased liver cholesterol vs. UDCA (no increase)
Supports metabolic conversion context study
Cholate-like effect context; diet-dependent endpoint review
liver cholesterol bile acid metabolism cholesterol homeostasis rat model

Calcium Salt Solubility Ranking: Dehydrocholate Occupies a Distinct Intermediate Position Among Bile Acids

The solubility of calcium(II) bile salts in 0.50 mol·dm⁻³ NaCl at 25°C follows the order: cholate > dehydrocholate > glycodeoxycholate > ursodeoxycholate > chenodeoxycholate > deoxycholate > lithocholate [1]. Dehydrocholate, as an oxo-derivative, exhibits higher maximum solubility than its hydroxylated counterparts due to its reduced hydrophobicity and distinct micellization behavior [2]. This intermediate solubility position has implications for its behavior in models of biliary calcium precipitation and gallstone formation [1].

Calcium Salt Solubility
Reported rank order
Rank 2nd highest among 7 bile salts (25°C)
Supports solubility context for calcium precipitation models
Intermediate solubility profile context
bile salt solubility calcium salt precipitation gallstone research physicochemical properties

Optimal Scientific and Industrial Application Scenarios for Choline Dehydrocholate Based on Differentiated Evidence


Experimental Choleresis Models Requiring Maximal and Sustained Bile Flow Stimulation

When an in vivo model demands the highest achievable bile flow rate with prolonged duration, choline dehydrocholate is the preferred agent. Evidence demonstrates that dehydrocholate produces greater choleretic drive than cholate, taurocholate, or deoxycholate [1], and its effect is sustained approximately 2.5–2.7-fold longer than cholic acid across species [2]. This makes it especially suitable for acute biliary fistula models, bile collection protocols, and studies of canalicular transport where sustained high flow rates improve analytical throughput.

Biliary 'Flushing' Protocols Where Dilution of Biliary Lipids is Desired

Choline dehydrocholate is uniquely suited for experimental protocols requiring increased bile volume with concomitant reduction in biliary lipid concentrations. Unlike UDCA and CDCA—which increase biliary cholesterol, phospholipid, and bilirubin outputs—dehydrocholate markedly decreases these parameters while simultaneously increasing flow [1]. This hydrocholeretic profile is valuable for biliary tract lavage models, toxicological studies assessing hepatobiliary excretion of xenobiotics, and protocols investigating the uncoupling of bile flow from lipid secretion.

Hepatic Lipid Metabolism Studies Examining Cholate-Like Effects on Liver Cholesterol

Dehydrocholate is metabolically reduced in vivo to cholic acid and deoxycholic acid during enterohepatic cycling, producing a cholate-like increase in hepatic cholesterol accumulation [1]. This property distinguishes it from ursodeoxycholate and hyodeoxycholate, which do not elevate liver cholesterol. Researchers investigating the relationship between bile acid hydrophobicity, metabolism, and hepatic lipid homeostasis can use choline dehydrocholate as a tool compound to study conversion-dependent metabolic effects without administering cholic acid directly.

Lipotropic Combination Therapy Research Leveraging Dual Choleretic and Methyl-Donor Activity

The intact choline dehydrocholate salt uniquely combines the hydrocholeretic action of dehydrocholic acid with the lipotropic methyl-donor function of choline [1]. This dual mechanism supports its use in experimental models of hepatic steatosis, non-alcoholic fatty liver disease (NAFLD), and choline-deficiency syndromes, where simultaneous stimulation of bile flow and provision of labile methyl groups may yield synergistic effects not achievable with sodium dehydrocholate or choline chloride administered separately. Procurement of the intact salt ensures consistent stoichiometric delivery of both active moieties in a single compound.

Application
Selection Property
Validation Focus
High bile flow requirement models
Choleretic potency and duration context
Bile flow rate rank and sustained duration vs. cholic acid
Biliary lipid dilution protocols
Hydrocholeretic vs. acid-dependent mechanism
Biliary lipid secretion output vs. flow relationship
Hepatic lipid metabolism studies
Metabolic conversion to cholate/deoxycholate
Hepatic cholesterol accumulation vs. diet context
Lipotropic combination research
Choline cation + dehydrocholate anion context
Methyl-donor and bile flow endpoints in steatosis models
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